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Compound of Interest

Compound Name:
N,N'-Bis(2,3-Dihydroxybenzoyl)-O-

L-seryl-L-serine

Cat. No.: B3025789 Get Quote

Introduction & Mechanistic Rationale
Enterobactin is a highly potent, triscatecholate siderophore utilized by Gram-negative

pathogens (such as Escherichia coli and Campylobacter jejuni) to scavenge ferric iron from

host environments[1]. While native enterobactin features a preorganized trilactone macrocycle

that confers exceptional Fe(III) affinity, its synthesis is notoriously challenging due to

macrocyclization bottlenecks and the chemical instability of the trilactone core[2].

To bypass these limitations and harness siderophore-mediated transport for targeted drug

delivery (the "Trojan Horse" strategy), researchers have pivoted to linear enterobactin

analogues[2]. By replacing the labile macrocycle with a stable peptide backbone (e.g., poly-

lysine or mixed amino acid scaffolds), these analogues can be rapidly assembled using Solid-

Phase Peptide Synthesis (SPPS)[2]. This approach not only accelerates structure-activity

relationship (SAR) studies but also yields robust vectors capable of delivering antibiotic cargo

into pathogens with equal or greater efficiency than native enterobactin[1].

Experimental Design: A Self-Validating SPPS
System
As an Application Scientist, designing a reliable SPPS workflow requires anticipating side

reactions and ensuring that every step validates the next. The synthesis of linear enterobactin

analogues relies on three critical mechanistic choices:
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Resin Selection (Causality): Rink Amide MBHA resin is utilized to generate a C-terminal

amide. A free C-terminal carboxylate could introduce unwanted electrostatic repulsion or

compete for Fe(III) coordination, potentially disrupting bacterial receptor recognition.

Backbone Branching: Utilizing orthogonally protected amino acids, such as Fmoc-

Lys(Fmoc)-OH, allows for simultaneous multidirectional chain elongation. This rapidly

generates the necessary valency (three chelating arms) required for hexacoordinate Fe(III)

binding[2].

Catechol Protection Strategy (Self-Validation): The 2,3-dihydroxybenzoic acid (DHBA)

headgroups contain free phenols that readily cross-react with coupling reagents to form

undesired esters. To prevent this, DHBA is protected as an acetonide (2,3-

isopropylidenedioxybenzoic acid). This creates a self-validating system: the acetonide is

perfectly tuned to be cleaved by the exact same trifluoroacetic acid (TFA) cocktail used to

cleave the peptide from the resin. If the peptide is successfully cleaved from the solid

support, the catechols are inherently deprotected, eliminating the need for a secondary

deprotection step that could subject the oxidation-sensitive catechols to degradation[2],[1].

Workflow Visualization
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6. RP-HPLC Purification
& Lyophilization
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Workflow for the solid-phase synthesis of linear enterobactin analogues via Fmoc chemistry.

Step-by-Step Protocol: Synthesis of a Trilysine
Enterobactin Analogue
Note: This protocol outlines the synthesis of a linear Ent-Lys analogue at a 0.1 mmol scale.

Materials & Reagents
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Resin: Rink Amide MBHA resin (loading

0.6 mmol/g).

Amino Acids: Fmoc-Lys(Fmoc)-OH.

Siderophore Precursor: 2,3-isopropylidenedioxybenzoic acid (Acetonide-DHBA).

Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA).

Solvents: DMF (Peptide synthesis grade), DCM, cold diethyl ether.

Cleavage Cocktail: TFA / Triisopropylsilane (TIS) /

(95:2.5:2.5 v/v).

Resin Preparation
Transfer 166 mg (0.1 mmol) of Rink Amide MBHA resin to a fritted SPPS reaction vessel.

Swell the resin in 5 mL of DCM for 30 minutes, followed by 5 mL of DMF for 30 minutes.

Drain completely.

Iterative Peptide Assembly
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes,

drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (

mL) and DCM (

mL).

Amino Acid Coupling: Dissolve 0.5 mmol (5 eq) of Fmoc-Lys(Fmoc)-OH and 0.48 mmol (4.8

eq) of HATU in 3 mL of DMF. Add 1.0 mmol (10 eq) of DIPEA. Activate for 2 minutes, then

add to the resin. Agitate for 1 hour at room temperature.

Washing & Validation: Drain the vessel and wash with DMF (

mL) and DCM (
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mL). Perform a Kaiser test to confirm the absence of free primary amines (solution should
remain yellow).

Repeat: Perform a second round of Fmoc deprotection and coupling if a longer or more

branched backbone is required[2].

Catechol Functionalization
Perform a final Fmoc deprotection to expose the terminal amines of the lysine backbone.

Headgroup Coupling: Dissolve 1.5 mmol (15 eq relative to resin, 5 eq per amine) of

Acetonide-DHBA and 1.45 mmol of HATU in 4 mL of DMF. Add 3.0 mmol of DIPEA.

Add the activated mixture to the resin and agitate for 2 hours.

Wash extensively with DMF, DCM, and finally methanol. Dry the resin under a stream of

nitrogen.

Cleavage and Global Deprotection
Transfer the dried resin to a glass vial. Add 4 mL of the cleavage cocktail (TFA/TIS/

95:2.5:2.5).

Agitate gently for 2.5 hours at room temperature. Mechanistic Insight: The TIS acts as a

carbocation scavenger, preventing the re-alkylation of the newly liberated catechol hydroxyls

by the cleaved acetonide and t-butyl protecting groups.

Filter the cleavage solution into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl

ether. A white/off-white precipitate will immediately form.

Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold

ether, and dry under vacuum.

Purification and Characterization
Dissolve the crude pellet in a minimal volume of

/MeCN (containing 0.1% TFA).
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Purify via Preparative RP-HPLC using a C18 column with a linear gradient of MeCN in water

(0.1% TFA).

Monitor absorbance at 220 nm (amide bonds) and 315 nm (catechols).

Pool the pure fractions and lyophilize to yield the linear enterobactin analogue as a fluffy

white powder. Confirm identity via High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Siderophore Analogue
Comparison
The following table summarizes the physicochemical and biological properties of native

enterobactin compared to synthetic linear analogues, demonstrating the viability of the SPPS

approach[2],[1].

Siderophore
Construct

Backbone
Architecture

Chelating
Moieties

Fe(III) Affinity
(pFe)*

Pathogen
Growth
Recovery

Native

Enterobactin
Cyclic (L-Ser) 3 × Catechol 35.5

++++ (C. jejuni,

E. coli)

Linear Ent-Lys Branched (L-Lys) 3 × Catechol 28.0 +++ (C. jejuni)

HEHC-1

Analogue
Mixed Peptide

Catechol /

Hydroxamate 26.5
+++ (P.

aeruginosa)

*Note: pFe represents the negative log of the free, uncomplexed Fe(III) concentration under

standard physiological conditions ([Fe] = 1 µM,[Ligand] = 10 µM, pH 7.4). While linear

analogues exhibit lower absolute affinity than the native macrocycle, they remain well above

the threshold required to strip iron from host transferrin (pFe

23.6).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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